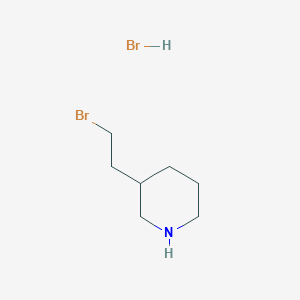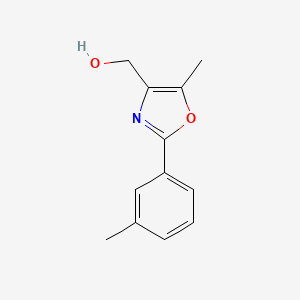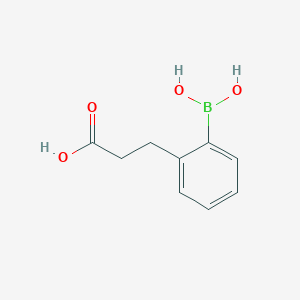
Methyl 6-chloro-5-(trifluoromethyl)picolinate
Übersicht
Beschreibung
Methyl 6-chloro-5-(trifluoromethyl)picolinate: is a chemical compound with the molecular formula C8H5ClF3NO2 . It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is used in various scientific research applications, particularly in the preparation of pyridine amides as cannabinoid CB2 receptor agonists .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-(trifluoromethyl)picolinate can be synthesized from 2-pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide. The synthesis involves chlorination of the pyridine ring, followed by esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination and esterification reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-chloro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloro-5-(trifluoromethyl)picolinate is used in several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly pyridine amides.
Biology: The compound is studied for its potential biological activities, including its role as a cannabinoid CB2 receptor agonist.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting cannabinoid receptors.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 6-chloro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as the cannabinoid CB2 receptor. The compound binds to the receptor, modulating its activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties .
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- 6-chloro-5-(trifluoromethyl)picolinic acid
- Methyl 6-chloro-5-(trifluoromethyl)nicotinate
Comparison: Methyl 6-chloro-5-(trifluoromethyl)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher affinity for the cannabinoid CB2 receptor, making it a valuable compound for research in cannabinoid receptor modulation .
Eigenschaften
IUPAC Name |
methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODTYUCVUPUSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743794 | |
| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211518-35-2 | |
| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)
![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)




![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)






